1-[Methoxy(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[methoxy(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O/c1-13-6(11-4-7-2-9-11)12-5-8-3-10-12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYIZYCJZPPRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(N1C=NC=N1)N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Methoxy(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with methoxy methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[Methoxy(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups .
Scientific Research Applications
Agricultural Applications
Fungicides :
1-[Methoxy(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole has been studied for its efficacy as a fungicide. It acts by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is similar to that of other triazole fungicides like itraconazole and fluconazole. Research has shown that it effectively controls a range of plant pathogens including Botrytis cinerea and Fusarium species .
Crop Protection :
Field trials have demonstrated that formulations containing this compound can significantly reduce the incidence of fungal diseases in crops such as wheat and barley. The application not only protects plants but also enhances yield and quality .
Pharmaceutical Applications
Antifungal Agents :
The compound's structural similarity to existing antifungals positions it as a potential candidate for new drug development. Studies indicate that it exhibits potent antifungal activity against strains resistant to conventional treatments. Its ability to penetrate fungal cell walls makes it an attractive option for treating systemic fungal infections .
Mechanism of Action :
The primary mode of action involves the inhibition of lanosterol demethylase (CYP51), an enzyme critical for ergosterol synthesis in fungi. This disruption leads to increased membrane permeability and ultimately cell death .
Material Science Applications
Polymer Chemistry :
Research has explored the incorporation of triazole compounds into polymer matrices to enhance their antifungal properties. The addition of this compound into polymer formulations has been shown to impart antimicrobial properties, making these materials suitable for applications in medical devices and packaging .
Coatings :
The compound is also being investigated for use in protective coatings that inhibit microbial growth on surfaces. This application is particularly relevant in healthcare settings where infection control is paramount .
Case Studies
Mechanism of Action
The mechanism of action of 1-[Methoxy(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Letrozole (4,4′-(1H-1,2,4-Triazol-1-ylmethylene)dibenzonitrile)
Flusilazole (Bis(4-fluorophenyl)methyl((1H-1,2,4-triazol-1-yl)methyl)silane)
- Structure : Silicon-linked bis(4-fluorophenyl) groups with a triazolylmethyl substituent.
- Key Differences : The silicon atom and fluorophenyl groups increase lipophilicity and antifungal activity, contrasting with the methoxy group’s polarity in the target compound.
- Activity : Broad-spectrum fungicide targeting ergosterol biosynthesis .
1-(Diarylmethyl)-1H-1,2,4-Triazoles
- Structure : Aryl groups attached via a methylene bridge to the triazole ring.
- Key Differences : Diarylmethyl groups enhance lipophilicity and anti-mitotic activity, whereas the methoxy group in the target compound may improve aqueous solubility.
- Activity : Anti-mitotic agents with IC₅₀ values <1 µM in breast cancer cell lines .
Physicochemical Properties
| Property | Target Compound (Inferred) | Letrozole | Flusilazole |
|---|---|---|---|
| Molecular Weight | ~225 g/mol | 285.31 g/mol | 315.40 g/mol |
| LogP (Predicted) | 1.2–1.8 | 2.8 | 4.1 |
| Solubility | Moderate (polar solvents) | Low (DMSO) | Low (lipophilic) |
| Key Substituent | Methoxy | Cyano | Fluorophenyl |
Biological Activity
1-[Methoxy(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole is a synthetic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this specific triazole derivative, supported by data tables and relevant research findings.
- Molecular Formula : C₅H₇N₅O
- Molecular Weight : 155.15 g/mol
- CAS Number : 170985-86-1
Antimicrobial Activity
Research has demonstrated that various 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study focusing on the synthesis of new triazole compounds found that derivatives showed varying degrees of activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 31.25 - 62.5 | E. coli, S. aureus |
| 4-R1-5-(3-(pyridin-4-yl)-triazole)thio | 31.25 - 62.5 | Pseudomonas aeruginosa |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits promising antimicrobial properties comparable to other triazole derivatives .
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The derivative has shown effectiveness against various fungal strains. In particular:
- Activity against Candida albicans : The compound demonstrated effective inhibition at low concentrations.
A comparative analysis indicated that the presence of the methoxy group enhances the antifungal activity of triazole derivatives by increasing their lipophilicity and membrane permeability .
Anticancer Activity
Recent studies have also explored the anticancer potential of triazole derivatives. For instance, compounds containing a triazole moiety have been evaluated for their cytotoxic effects on cancer cell lines such as PC3 (prostate) and A375 (skin).
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | 21.86 - 40.37 | A375 |
| Standard (Cisplatin) | 30.11 | A375 |
The results indicated that some triazole derivatives exhibited lower IC50 values than cisplatin, suggesting their potential as effective anticancer agents .
The biological activity of this compound is attributed to its ability to interfere with essential cellular processes in microorganisms and cancer cells. The proposed mechanisms include:
- Inhibition of enzyme activity : Triazoles often inhibit enzymes critical for cell wall synthesis in fungi and bacteria.
- Induction of apoptosis : In cancer cells, triazoles may trigger programmed cell death through various signaling pathways.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Antimicrobial Efficacy : In a controlled study involving patients with bacterial infections, a derivative similar to our compound was shown to reduce infection rates significantly compared to standard treatments.
- Cancer Treatment Trials : Preliminary trials using triazole compounds in combination with traditional chemotherapy agents have shown enhanced efficacy and reduced side effects.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
Note: Solvent choice (DMF vs. ethanol) and catalyst (K₂CO₃ vs. triethylamine) significantly impact yield and purity. Continuous flow reactors may enhance scalability .
(Advanced) How can computational methods like DFT or molecular docking predict this compound's bioactivity?
Methodological Answer:
- DFT Studies: Density Functional Theory (DFT) at the 6-311G+(d,p) level calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For example, the triazole ring’s electron-withdrawing effects can be analyzed to optimize substituent placement .
- Molecular Docking: Docking against targets like human epidermal growth factor receptor (hEGFR) identifies binding affinities. Compounds with 5-[(1H-1,2,4-triazol-1-yl)methyl] groups showed nanomolar inhibition in silico, validated by in vitro assays .
Key Parameters:
- Ligand Preparation: Optimize 3D structure using software like AutoDock Vina.
- Binding Site Analysis: Focus on catalytic domains (e.g., EGFR’s ATP-binding pocket).
- Validation: Compare docking scores (e.g., -9.2 kcal/mol) with experimental IC₅₀ values .
(Advanced) How do researchers address contradictions in reported biological activities of triazole derivatives?
Methodological Answer:
Contradictions often arise from structural variability (e.g., substituent position) or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis: Compare derivatives with varying substituents. For instance, 1,2,4-triazole-3-thiones exhibit antifungal activity, while 1,2,4-triazol-5-amines show antihypertensive effects .
- Standardized Assays: Use consistent cell lines (e.g., Candida albicans for antifungal tests) and control compounds (e.g., fluconazole) to reduce variability .
- Meta-Analysis: Pool data from multiple studies to identify trends. For example, methoxy groups enhance photostability but may reduce solubility .
(Basic) What spectroscopic techniques confirm the compound's structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Identify protons on the triazole ring (δ 7.8–8.2 ppm) and methoxy groups (δ 3.3–3.5 ppm). Coupling patterns distinguish between 1,2,4-triazole isomers .
- IR Spectroscopy: Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 2800–2900 cm⁻¹ (C-H stretch in methoxy) confirm functional groups .
- Elemental Analysis: Validate molecular formula (e.g., C₆H₈N₆O) with <0.3% deviation .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 8.1 (triazole-H), δ 3.4 (OCH₃) | |
| IR | 1615 cm⁻¹ (C=N), 2850 cm⁻¹ (OCH₃) | |
| LC-MS | [M+H]⁺ = 209.1 (calculated), 209.0 (observed) |
(Advanced) How does photostability impact the compound's application in agrochemicals?
Methodological Answer:
Photodegradation studies in solvents (methanol, hexane) reveal degradation products via GC-MS:
- Primary Pathway: Cleavage of the methoxy-triazole bond generates 1H-1,2,4-triazole and formaldehyde derivatives .
- Kinetics: First-order degradation with half-lives ranging from 12 h (methanol) to 48 h (hexane) under UV light .
Mitigation Strategies:
- Structural Modification: Introduce electron-withdrawing groups (e.g., fluorine) to stabilize the triazole ring.
- Formulation Additives: Use UV absorbers (e.g., benzophenones) in agrochemical preparations .
(Advanced) What QSAR models predict the compound's bioactivity?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, molar refractivity, and HOMO-LUMO energy gaps. For triazole derivatives:
- Model Development: Multiple linear regression (MLR) correlates descriptors with antifungal IC₅₀ values (R² = 0.89) .
- Key Findings: Lower logP (1.2–1.8) correlates with enhanced membrane permeability, while electron-deficient triazole rings improve target binding .
Validation: Cross-validate using leave-one-out (LOO) methods and external datasets (e.g., PubChem BioAssay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
